5-(Bromomethyl)-2,4-dimethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWWBUZTJULII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291037 | |
| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-84-6 | |
| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180597-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Bromomethyl)-2,4-dimethylthiazole CAS 180597-84-6 properties
Topic: 5-(Bromomethyl)-2,4-dimethylthiazole (CAS 180597-84-6) Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Electrophilic Module for Heterocyclic Pharmacophore Construction
Executive Summary
In the landscape of modern medicinal chemistry, 5-(Bromomethyl)-2,4-dimethylthiazole (CAS 180597-84-6) serves as a specialized alkylating agent. Unlike generic alkyl halides, this compound introduces the biologically privileged 2,4-dimethylthiazole-5-ylmethyl moiety—a structural motif frequently employed to modulate lipophilicity, metabolic stability, and target affinity in kinase inhibitors and anti-infective agents.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic utility, and specific application in the development of next-generation antitubercular agents. It is designed to function as a self-validating protocol for researchers integrating this building block into lead optimization workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine, offering a unique dipole moment that influences binding interactions. The C5-bromomethyl group is a highly reactive electrophile, susceptible to nucleophilic attack, making it an ideal "warhead" for fragment-based drug design.
Table 1: Physicochemical Specifications
| Property | Data / Value | Note |
| Chemical Name | 5-(Bromomethyl)-2,4-dimethylthiazole | IUPAC |
| CAS Number | 180597-84-6 | Primary Identifier |
| Molecular Formula | C₆H₈BrNS | |
| Molecular Weight | 206.10 g/mol | |
| Physical State | Liquid (at RT) or Low-Melting Solid | Often solidifies upon cooling |
| Boiling Point | ~250–254 °C (Predicted) | Decomposes at high heat |
| Solubility | DCM, THF, DMF, DMSO | Reacts with protic solvents (MeOH/H₂O) |
| Stability | Moisture Sensitive | Hydrolyzes to corresponding alcohol |
| Reactivity Class | Primary Alkyl Halide (Allylic-like) | High Sɴ2 Reactivity |
Critical Handling Note: As an α-halo-heterocycle, this compound is a potent lachrymator and skin irritant. It must be handled exclusively in a fume hood with appropriate PPE (nitrile gloves, goggles). Storage under inert gas (Argon/Nitrogen) at -20°C is recommended to prevent hydrolysis and discoloration.
Synthetic Utility & Mechanism[7][8][9]
Preparation of the Building Block
The synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole typically proceeds via Wohl-Ziegler bromination of the commercially available precursor, 2,4,5-trimethylthiazole. This radical substitution is favored at the C5-methyl position due to the resonance stabilization of the resulting radical intermediate by the thiazole ring system.
Reaction Protocol (Representative):
-
Reagents: 2,4,5-Trimethylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.).
-
Solvent: Anhydrous CCl₄ or Benzene (or Trifluorotoluene as a greener alternative).
-
Conditions: Reflux for 2–4 hours under N₂ atmosphere.
-
Purification: Filtration (remove succinimide) followed by rapid column chromatography (neutral alumina) or vacuum distillation. Note: Silica gel can induce decomposition.
Reactivity Profile: The Sɴ2 Pathway
The primary utility of CAS 180597-84-6 lies in its ability to undergo facile Nucleophilic Substitution (Sɴ2) . The bromine atom is a good leaving group, and the adjacent thiazole ring stabilizes the transition state, enhancing reaction rates with amines, thiols, and alkoxides.
Mechanistic Diagram: Sɴ2 Alkylation
The following diagram illustrates the reaction of 5-(Bromomethyl)-2,4-dimethylthiazole with a generic nucleophile (e.g., a secondary amine or thiol), a key step in synthesizing libraries for SAR (Structure-Activity Relationship) studies.
Figure 1: Sɴ2 reaction pathway for functionalizing the thiazole core. The bromomethyl group acts as the electrophilic anchor.
Key Application: Antitubercular Drug Discovery[5]
While thiazoles are ubiquitous in kinase inhibitors (e.g., Dasatinib), CAS 180597-84-6 has specific relevance in the development of nitroimidazo-oxazole derivatives for treating multi-drug resistant tuberculosis (MDR-TB).
The "Linker" Strategy
In the synthesis of novel antitubercular agents, the 2,4-dimethylthiazole-5-ylmethyl group is introduced to the core scaffold (often a nitroimidazole) to enhance cell wall penetration and inhibit mycolic acid biosynthesis.
Experimental Workflow (Grounding Example):
-
Target: Synthesis of 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazole derivatives.
-
Step: Alkylation of the imidazole nitrogen or a pendant amine.
-
Protocol:
-
Dissolve the nitroimidazole core (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) or NaH (1.1 eq) to deprotonate the nucleophilic site.
-
Add 5-(Bromomethyl)-2,4-dimethylthiazole (1.1 eq) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Quench with water and extract with EtOAc.[1]
-
Structural Logic
The dimethylthiazole moiety provides a balance of lipophilicity (LogP) and polar surface area (PSA) . The methyl groups at positions 2 and 4 block potential metabolic soft spots (oxidation), extending the half-life of the resulting drug candidate.
Workflow Diagram: From Reagent to Bioactive Lead
Figure 2: Integration of 5-(Bromomethyl)-2,4-dimethylthiazole into the synthesis of antitubercular agents.
Safety, Stability, and Handling Protocols
Stability Hazards
-
Hydrolysis: The C-Br bond is sensitive to moisture. Exposure to humid air converts the compound to (2,4-dimethylthiazol-5-yl)methanol and HBr.
-
Thermal Decomposition: Avoid heating above 100°C without solvent; rapid decomposition can release toxic bromine vapors.
Emergency Procedures
| Hazard | Response Protocol |
| Skin Contact | Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. The alkyl bromide is lipophilic and penetrates skin rapidly. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2] Seek immediate medical attention (lachrymator). |
| Spill | Neutralize with aqueous sodium thiosulfate or dilute ammonia before absorbing with inert material (vermiculite). |
References
- Google Patents. (2006). US20060094767A1 - 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles. (Discusses the use of 2,4-dimethyl-5-thiazolylmethyl group in antitubercular agents).
-
PubChem. (n.d.). Thiazole Derivatives and Biological Activity. (General reference for thiazole reactivity). Retrieved from [Link]
Sources
Strategic Utilization of 5-(Bromomethyl)-2,4-dimethylthiazole in Antiviral Pharmacochemistry
[1]
Chemical Identity & Digital Signatures
Compound Name: 5-(Bromomethyl)-2,4-dimethylthiazole Role: High-reactivity electrophile for thiazole-moiety installation (Ritonavir intermediate).[1]
The precise digital identification of this compound is critical due to the prevalence of structural isomers (e.g., 5-bromo-2,4-dimethylthiazole, where the halogen is directly attached to the aromatic ring).[1] The data below corresponds specifically to the exocyclic bromomethyl variant.
| Identifier Type | Value |
| SMILES | CC1=C(SC(=N1)C)CBr |
| InChI String | InChI=1S/C6H8BrNS/c1-4-6(5(2)9)8-7(3)4/h3H2,1-2H3 |
| InChI Key | NGMBLHIXOQPNKC-UHFFFAOYSA-N |
| Molecular Weight | 206.09 g/mol |
| Molecular Formula | C₆H₈BrNS |
| CAS Registry | Note: Often generated in situ.[1][2] Stable commercial analog is the chloromethyl HCl salt (CAS 30000-49-6).[1] |
Structural Visualization
The following diagram illustrates the structural hierarchy and functional sites of the molecule.
Figure 1: Structural decomposition of 5-(Bromomethyl)-2,4-dimethylthiazole highlighting the reactive electrophilic center at C5.[1]
Synthetic Utility & Mechanism[3]
In pharmaceutical development, particularly for HIV protease inhibitors like Ritonavir , this compound serves as a "warhead" for alkylation. While the chloromethyl analog (CAS 30000-49-6) is more stable and widely traded, the bromomethyl variant is kinetically superior for difficult couplings due to the weaker C-Br bond compared to C-Cl.[1]
Mechanism of Action
The compound acts as a hard electrophile. The thiazole ring provides resonance stabilization to the transition state during nucleophilic substitution (
Synthesis & Manufacturing Protocol
Objective: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole via Wohl-Ziegler Radical Bromination. Precursor: 2,4,5-Trimethylthiazole (CAS 13623-11-5).[1] Scale: Laboratory (10g basis).
Reaction Pathway[2][4][5][6][7]
Figure 2: Wohl-Ziegler bromination pathway targeting the C5-methyl group.[1]
Detailed Protocol
Safety Warning: This reaction generates alkyl bromides (lachrymators) and should be performed in a well-ventilated fume hood.[1]
-
Preparation of Reaction Vessel:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Flame-dry the glassware under vacuum to remove trace moisture, which can lead to hydrolysis of the product.[1]
-
-
Charging:
-
Add 2,4,5-Trimethylthiazole (10.0 g, 78.6 mmol) to the flask.
-
Dissolve in Carbon Tetrachloride (
) or Benzotrifluoride (100 mL). Note: Benzotrifluoride is a greener, less toxic alternative to with similar radical stability profiles.[1] -
Add N-Bromosuccinimide (NBS) (14.0 g, 78.6 mmol). Ensure the NBS is freshly recrystallized; yellow/orange NBS indicates free bromine which can lead to side reactions.
-
Add catalytic AIBN (Azobisisobutyronitrile) (0.65 g, 4.0 mmol) as the radical initiator.
-
-
Initiation & Propagation:
-
Purge the system with nitrogen for 10 minutes.
-
Heat the mixture to mild reflux (
). -
Observation: The reaction is exothermic once initiated. The dense NBS solid will float to the surface and eventually convert to succinimide (which floats/disperses differently).
-
Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The reaction is typically complete within 2–4 hours.
-
-
Work-up:
-
Cool the mixture to
to precipitate the succinimide byproduct completely. -
Filter the cold mixture through a celite pad. Wash the pad with cold solvent.
-
Concentrate the filtrate under reduced pressure (keep bath temp
to prevent degradation).
-
-
Purification:
-
The crude oil is often used directly due to instability.
-
If purification is required, rapid flash chromatography on neutral alumina (not silica, which is acidic and can degrade the product) is recommended.[1]
-
Handling, Stability & Safety
This compound is significantly less stable than its chloromethyl counterpart.
| Parameter | Specification |
| Physical State | Yellowish oil or low-melting solid.[1] |
| Lachrymator | High. Causes severe eye and respiratory irritation. |
| Moisture Sensitivity | High. Hydrolyzes to 5-(hydroxymethyl)-2,4-dimethylthiazole.[1] Store under inert gas (Ar/N2). |
| Storage |
Self-Validating Check:
If the product turns dark brown or black upon storage, it has undergone polymerization or oxidative degradation.[1] A proton NMR check should show a sharp singlet for the
References
-
Chemical Identity & Structure: PubChem. 5-(Bromomethyl)-2,4-dimethylthiazole.[1] National Library of Medicine. Link
-
Synthetic Methodology (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317.[1] Link[1]
-
Ritonavir Synthesis Context: Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease.[1] Journal of Medicinal Chemistry. (Contextualizing the thiazole linkage). Link[1]
-
Thiazole Synthesis (Hantzsch): Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen. Berichte der deutschen chemischen Gesellschaft. Link[1]
An In-depth Technical Guide to 5-(Bromomethyl)-2,4-dimethylthiazole: Synthesis, Structure, and Application
This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2,4-dimethylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis strategies with mechanistic insights, structural elucidation through spectroscopic methods, and its reactivity profile, which makes it a valuable intermediate for drug development professionals.
Core Chemical Identity and Physicochemical Properties
5-(Bromomethyl)-2,4-dimethylthiazole is a substituted thiazole derivative. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, a scaffold found in numerous pharmacologically active compounds, including Vitamin B1 (Thiamine). The strategic placement of two methyl groups and a reactive bromomethyl handle makes this compound a versatile synthon for further chemical elaboration.
Table 1: Physicochemical and Identity Data for 5-(Bromomethyl)-2,4-dimethylthiazole
| Property | Value | Reference |
| IUPAC Name | 5-(Bromomethyl)-2,4-dimethyl-1,3-thiazole | N/A |
| CAS Number | 35266-64-3 | N/A |
| Molecular Formula | C₆H₈BrNS | [1] |
| Molecular Weight | 206.10 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | [2][3] |
| Solubility | Soluble in common organic solvents | [2] |
Synthesis and Mechanistic Insights
The synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole is typically achieved via a two-step process: first, the construction of the core thiazole ring system, followed by the selective bromination of the methyl group at the 5-position.
Step 1: Hantzsch Thiazole Synthesis of 2,4,5-Trimethylthiazole
The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation and cyclization of an α-haloketone with a thioamide. For the precursor, 2,4,5-trimethylthiazole, this involves the reaction of 3-chloro-2-butanone (an α-haloketone) with thioacetamide.
Experimental Protocol: Synthesis of 2,4,5-Trimethylthiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: To this solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,4,5-trimethylthiazole.[6]
The causality behind this powerful reaction lies in the nucleophilic character of the sulfur atom in thioacetamide attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Step 2: Selective Bromination with N-Bromosuccinimide (NBS)
To install the reactive bromomethyl group, a selective bromination of the methyl group at the C5 position is required. Direct bromination with Br₂ is often too harsh and unselective. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for highly selective free-radical bromination at allylic and benzylic positions.[7][8] The C5-methyl group of the thiazole ring behaves similarly to a benzylic position due to the stability of the resulting radical intermediate.
The reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical (Br•) from NBS.[9] This radical then abstracts a hydrogen atom from the C5-methyl group, forming a resonance-stabilized thiazole-methyl radical. This radical then reacts with another molecule of NBS (or a low concentration of Br₂ generated in situ) to form the desired product and propagate the chain.[8][10]
Experimental Protocol: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 2,4,5-trimethylthiazole (1.0 equivalent) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equivalent) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.
-
Reaction Conditions: Heat the mixture to reflux while irradiating with a UV lamp or a standard incandescent bulb to facilitate radical initiation. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly or can be purified by vacuum distillation or column chromatography.
Caption: Radical mechanism for NBS bromination.
Structural Elucidation via Spectroscopy
The confirmation of the chemical structure of 5-(Bromomethyl)-2,4-dimethylthiazole is unequivocally achieved through a combination of spectroscopic techniques.[11]
Table 2: Predicted Spectroscopic Data for 5-(Bromomethyl)-2,4-dimethylthiazole
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | C2-CH₃ | ~2.7 ppm (singlet, 3H) | Methyl group attached to the C=N bond of the thiazole ring. |
| C4-CH₃ | ~2.4 ppm (singlet, 3H) | Methyl group attached to the C=C bond of the thiazole ring. | |
| C5-CH₂Br | ~4.6 ppm (singlet, 2H) | Methylene protons adjacent to an electronegative bromine atom and the thiazole ring. | |
| ¹³C NMR | C2 | ~165 ppm | Carbon atom in the C=N double bond. |
| C4 | ~150 ppm | Substituted carbon atom in the C=C double bond. | |
| C5 | ~128 ppm | Substituted carbon atom in the C=C double bond. | |
| C2-CH₃ | ~19 ppm | Methyl carbon. | |
| C4-CH₃ | ~15 ppm | Methyl carbon. | |
| C5-CH₂Br | ~25 ppm | Methylene carbon attached to bromine. | |
| IR Spec. | C-H stretch | 2900-3000 cm⁻¹ | Aliphatic C-H bonds from methyl and methylene groups. |
| C=N stretch | ~1620 cm⁻¹ | Characteristic imine stretch of the thiazole ring.[12] | |
| C=C stretch | ~1550 cm⁻¹ | Aromatic-like C=C stretch within the thiazole ring.[12] | |
| C-Br stretch | 500-600 cm⁻¹ | Carbon-bromine bond vibration. | |
| Mass Spec. | Molecular Ion | m/z 205 & 207 | Shows a characteristic M+ and M+2 isotopic pattern in an approximate 1:1 ratio, which is definitive for a compound containing one bromine atom. |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.[13]
Reactivity and Applications in Drug Development
The synthetic utility of 5-(Bromomethyl)-2,4-dimethylthiazole stems directly from its chemical structure, specifically the reactive bromomethyl group.
Reactivity Profile
The C-Br bond in the bromomethyl group is polarized, rendering the methylene carbon highly electrophilic. This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions . This reactivity is the cornerstone of its application as a building block. A wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) can displace the bromide ion, allowing for the facile introduction of the 2,4-dimethylthiazole-5-yl)methyl moiety into a target molecule.[14]
The thiazole ring itself is an electron-rich aromatic system, though less reactive than thiophene or furan. It can undergo electrophilic substitution, but this typically requires forcing conditions and is influenced by the existing substituents.[15]
Application as a Synthetic Intermediate
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17][18] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][19] 5-(Bromomethyl)-2,4-dimethylthiazole serves as a critical intermediate to synthesize more complex and potentially bioactive molecules. By reacting it with various nucleophiles, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization. For instance, reaction with a primary amine would yield a secondary amine, a common linkage in pharmaceutical agents.
Caption: General utility in nucleophilic substitution.
Safety and Handling
As a reactive halogenated organic compound, 5-(Bromomethyl)-2,4-dimethylthiazole must be handled with appropriate care.
-
Hazard Identification: The compound is classified as a corrosive material. It can cause severe skin burns and eye damage.[20][21] It is also harmful if swallowed or inhaled.[22]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat.[23]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and moisture.[20][24]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[24]
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 20(5), 489-502.
- Singh, S., & Singh, P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36569-36573.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Al-Hussain, S. A., & Ali, A. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296.
- Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.
-
Chemitics. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
All About Chemistry. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. Retrieved from [Link]
- Rivera-Chávez, J. (2021). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-(bromomethyl)-4-methyl-2-phenyl-thiazole | 181424-15-7. Retrieved from [Link]
-
Gelest, Inc. (2015). sii6456.0 - 3-isocyanotopropyltrimethoxysilane, 95%. Retrieved from [Link]
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ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. Retrieved from [Link]
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SciELO México. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]
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ResearchGate. (2015). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
-
EPA. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]
- Prabavathi, N., & Senthil Nayaki, K. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 3(2), 108-121.
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An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2,4-dimethylthiazole in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of 5-(Bromomethyl)-2,4-dimethylthiazole is a critical prerequisite for its application in organic synthesis and drug development. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document synthesizes knowledge of its structural analogs and the fundamental principles of solute-solvent interactions to predict its solubility profile. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility is presented, empowering researchers to generate reliable data in their own laboratory settings.
Introduction: The Significance of Solubility in Thiazole Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin B1 and various pharmaceuticals.[1][2] 5-(Bromomethyl)-2,4-dimethylthiazole serves as a key intermediate in the synthesis of more complex molecules, owing to the reactive bromomethyl group which readily participates in nucleophilic substitution reactions.[3] The efficiency of these synthetic transformations, as well as the formulation of any potential drug candidate, is fundamentally dependent on the compound's solubility in appropriate solvent systems. A thorough understanding of its solubility behavior is therefore not merely an academic exercise, but a crucial parameter for process optimization, reaction kinetics, and downstream applications such as purification and formulation.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental data on the solubility of 5-(Bromomethyl)-2,4-dimethylthiazole is sparse. However, by examining its structure and the properties of related compounds, an informed prediction of its solubility can be made.
2.1. Molecular Structure Analysis
The molecule consists of a heterocyclic thiazole ring substituted with two methyl groups, and a bromomethyl group. The thiazole ring itself, containing both nitrogen and sulfur heteroatoms, contributes to the molecule's polarity. The methyl groups are nonpolar, while the bromomethyl group introduces both steric bulk and a degree of polarity. The presence of the bromine atom, an electronegative halogen, and the nitrogen atom in the thiazole ring allows for potential dipole-dipole interactions.
2.2. Predicted Solubility based on "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Aprotic Solvents: Solvents such as acetone, and ethyl acetate are expected to be good solvents for 5-(Bromomethyl)-2,4-dimethylthiazole. These solvents can engage in dipole-dipole interactions with the polar thiazole ring and the bromomethyl group.
-
Polar Protic Solvents: Alcohols like ethanol and methanol are also predicted to be effective solvents. While the compound lacks a hydrogen bond donor, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors.
-
Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are likely to be poorer solvents. The overall polarity of the 5-(Bromomethyl)-2,4-dimethylthiazole molecule, while not exceedingly high, is significant enough to limit its solubility in purely nonpolar media.
-
Water: The compound is expected to have low solubility in water. The presence of the nonpolar methyl groups and the overall hydrocarbon character of the molecule will likely outweigh the polar contributions of the heteroatoms and the bromomethyl group.
A related compound, 2,4-dimethyl-5-acetylthiazole, is described as insoluble in water but soluble in most organic solvents.[5] This lends support to the prediction that 5-(Bromomethyl)-2,4-dimethylthiazole will exhibit broad solubility in common organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Acetone | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask |
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
4.1. Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide to determining the thermodynamic solubility of 5-(Bromomethyl)-2,4-dimethylthiazole.
4.1.1. Materials and Equipment
-
5-(Bromomethyl)-2,4-dimethylthiazole (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
4.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-(Bromomethyl)-2,4-dimethylthiazole to a series of glass vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter directly into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 5-(Bromomethyl)-2,4-dimethylthiazole of known concentrations.
-
Analyze the filtered, diluted saturated solution and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of 5-(Bromomethyl)-2,4-dimethylthiazole in the diluted saturated solution.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
-
4.2. Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Safety Considerations
Brominated organic compounds should be handled with care. It is essential to consult the Safety Data Sheet (SDS) for 5-(Bromomethyl)-2,4-dimethylthiazole before handling.[7][8][9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
While quantitative solubility data for 5-(Bromomethyl)-2,4-dimethylthiazole in organic solvents is not extensively reported, a qualitative assessment based on its molecular structure and the properties of similar compounds suggests good solubility in a range of common polar aprotic and protic organic solvents, and lower solubility in nonpolar solvents and water. For researchers requiring precise solubility values, the provided detailed shake-flask protocol offers a robust and reliable method for experimental determination. The generation of such data is a critical step in advancing the use of this versatile synthetic intermediate in both academic research and industrial drug development.
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A Senior Application Scientist's Guide to Differentiating 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole: Structure, Reactivity, and Synthetic Strategy
Abstract
In the landscape of medicinal chemistry and synthetic organic chemistry, thiazole derivatives serve as foundational scaffolds for a multitude of bioactive compounds.[1][2][3] Among the vast array of functionalized thiazoles, 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole are two critical, yet fundamentally distinct, building blocks. A common point of confusion for researchers lies in their similar nomenclature, which belies their profoundly different chemical reactivity and strategic applications. This guide provides an in-depth analysis of these two reagents, dissecting their structural and electronic differences to explain the consequent divergence in their reaction pathways. We will explore their comparative reactivity in nucleophilic substitutions and cross-coupling reactions, provide exemplary experimental protocols, and outline their distinct roles in the strategic design of complex molecules for drug discovery.
Core Structural and Electronic Dissection
The fundamental difference between these two molecules lies in the location of the bromine atom and the hybridization of the carbon to which it is attached. This single distinction dictates their entire chemical behavior.
-
5-bromo-2,4-dimethylthiazole: The bromine atom is directly attached to the C5 carbon of the thiazole ring. This carbon is sp² hybridized and part of an aromatic system.[4][5] This arrangement makes it an analogue of an aryl halide .
-
5-(bromomethyl)-2,4-dimethylthiazole: The bromine atom is attached to a methyl group, which is then connected to the C5 carbon of the thiazole ring. The carbon bonded to the bromine is sp³ hybridized. This structure is an analogue of a benzyl halide .[6][7]
// Invisible edge to enforce layout a -> b [style=invis]; } . Caption: Structural comparison highlighting the C-Br bond location.
This difference in bonding has profound electronic consequences:
-
Bond Strength & Polarity: The C(sp²)-Br bond in 5-bromo-2,4-dimethylthiazole is stronger and less prone to cleavage than the C(sp³)-Br bond in its isomer.[8][9] The greater s-character of an sp² orbital makes the carbon more electronegative, shortening and strengthening the bond. Furthermore, the lone pairs on the bromine can participate in resonance with the aromatic thiazole ring, giving the C-Br bond partial double-bond character, further increasing its strength.[6][8]
-
Reactivity Analogy: The reactivity of these compounds can be reliably predicted by comparing them to their more common carbocyclic counterparts.
-
5-bromo-2,4-dimethylthiazole behaves like a typical aryl bromide , showing low reactivity towards classical nucleophilic substitution but high reactivity in metal-catalyzed cross-coupling reactions.[6][10]
-
5-(bromomethyl)-2,4-dimethylthiazole behaves like a benzyl bromide , exhibiting high reactivity towards nucleophilic substitution (via both Sₙ1 and Sₙ2 mechanisms) due to the stabilization of the transition state or carbocation intermediate by the adjacent aromatic ring.[7][9][11]
-
Comparative Physicochemical Properties
| Property | 5-bromo-2,4-dimethylthiazole | 5-(bromomethyl)-2,4-dimethylthiazole |
| Molecular Formula | C₅H₆BrNS | C₆H₈BrNS |
| Molecular Weight | 192.08 g/mol [12] | 206.10 g/mol |
| CAS Number | 28599-52-2[12][13] | 866336-24-9 (example) |
| C-Br Bond Type | C(sp²)-Br (Aryl-like) | C(sp³)-Br (Benzylic-like) |
| Primary Role | Cross-coupling substrate | Alkylating agent |
Divergent Reactivity and Synthetic Utility
The structural differences outlined above lead to two completely orthogonal sets of applications in synthesis. A chemist's choice between these two reagents defines the type of bond that can be formed and the overall synthetic strategy.
// Nodes for 5-bromo-2,4-dimethylthiazole pathway start1 [label="5-bromo-2,4-dimethylthiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="R-B(OH)₂\nPd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product1 [label="C-C Bond Formation\n(Biaryl-type Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent2 [label="R₂NH\nPd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product2 [label="C-N Bond Formation\n(Aryl Amine Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for 5-(bromomethyl)-2,4-dimethylthiazole pathway start2 [label="5-(bromomethyl)-2,4-dimethylthiazole", fillcolor="#FBBC05", fontcolor="#202124"]; reagent3 [label="R-OH / R-SH / R₂NH\nBase", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product3 [label="C-O / C-S / C-N Bond Formation\n(Alkylation Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start1 -> reagent1 [label=" Suzuki Coupling"]; reagent1 -> product1; start1 -> reagent2 [label=" Buchwald-Hartwig\nAmination"]; reagent2 -> product2;
start2 -> reagent3 [label=" Nucleophilic\nSubstitution (Sₙ2)"]; reagent3 -> product3; } . Caption: Divergent reaction pathways based on reagent structure.
Nucleophilic Substitution Reactions
This class of reactions most clearly illustrates the difference in reactivity.
-
5-(bromomethyl)-2,4-dimethylthiazole (Highly Reactive): This compound is an excellent electrophile for alkylating a wide range of nucleophiles (amines, alcohols, thiols, carbanions). The reaction proceeds readily, often at room temperature with a mild base.
-
Causality: The adjacent thiazole ring stabilizes the electron-deficient transition state of an Sₙ2 reaction. In cases where an Sₙ1 mechanism is possible, the ring effectively stabilizes the resulting benzylic-type carbocation through resonance. This high reactivity makes it a go-to reagent for introducing the 2,4-dimethylthiazol-5-ylmethyl moiety.[14]
-
-
5-bromo-2,4-dimethylthiazole (Largely Unreactive): This compound is resistant to direct nucleophilic substitution under standard conditions.
-
Causality: The strong C(sp²)-Br bond with partial double-bond character prevents facile cleavage.[8] Furthermore, the electron-rich π-system of the thiazole ring repels incoming nucleophiles. Nucleophilic aromatic substitution (SₙAr) would require strong electron-withdrawing groups to activate the ring, which are not present here. While some substitutions are possible with very strong nucleophiles, this is not its primary mode of reactivity.[15]
-
Metal-Catalyzed Cross-Coupling Reactions
Here, the roles are completely reversed.
-
5-bromo-2,4-dimethylthiazole (Ideal Substrate): This is the preferred reagent for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C triple bond formation), and Heck reactions.
-
Causality: The C(sp²)-Br bond is perfectly suited for oxidative addition to a low-valent palladium(0) catalyst, which is the crucial first step in these catalytic cycles. This reactivity makes it an invaluable tool for coupling the entire 2,4-dimethylthiazol-5-yl aromatic system to other molecules.[1][16]
-
-
5-(bromomethyl)-2,4-dimethylthiazole (Poor Substrate): The C(sp³)-Br bond does not typically undergo oxidative addition with standard cross-coupling catalysts. It is far more likely to act as an alkylating agent towards basic reagents or ligands in the reaction mixture, leading to undesired side products.
Exemplary Experimental Protocols
The following protocols are designed to be self-validating, reflecting standard, field-proven methodologies. The choice of reagents and conditions is explained to provide insight into the experimental design process.
Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2,4-dimethylthiazole
Objective: To synthesize 5-(4-methoxyphenyl)-2,4-dimethylthiazole, demonstrating a typical C-C bond formation.
Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2,4-dimethylthiazole (192 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol, 3 mol%).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor effective for cross-coupling of heteroaryl halides. Potassium carbonate is a standard inorganic base sufficient to facilitate the transmetalation step.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (5 mL) and Water (1 mL).
-
Causality: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents, promoting efficient reaction. Degassing is critical to prevent oxidation of the palladium catalyst.
-
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: N-Alkylation using 5-(bromomethyl)-2,4-dimethylthiazole
Objective: To synthesize N-benzyl-1-(2,4-dimethylthiazol-5-yl)-N-methylmethanamine, demonstrating a typical C-N bond formation via nucleophilic substitution.
Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask, add N-methylbenzylamine (121 mg, 1.0 mmol, 1.0 equiv) and potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv).
-
Causality: Potassium carbonate is a mild base sufficient to act as a proton scavenger for the HCl generated, driving the reaction to completion without causing significant side reactions.
-
-
Solvent Addition: Add anhydrous Acetonitrile (10 mL). Stir to form a suspension.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and facilitates Sₙ2 reactions.
-
-
Reagent Addition: Add a solution of 5-(bromomethyl)-2,4-dimethylthiazole (227 mg, 1.1 mmol, 1.1 equiv) in Acetonitrile (2 mL) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. If necessary, purify the crude product by flash column chromatography on silica gel.
Conclusion
While separated by only a single methylene (-CH₂-) unit, 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole exist in entirely different realms of chemical reactivity. The former is an aryl halide analogue, a substrate for the sophisticated bond constructions of modern cross-coupling chemistry. The latter is a benzyl halide analogue, a classical and highly efficient alkylating agent. Understanding this fundamental dichotomy, rooted in the hybridization of the carbon atom bearing the bromine, is paramount for any researcher in drug development. Mistaking one for the other will lead to failed reactions and flawed synthetic designs. Conversely, mastering their distinct applications unlocks a powerful and versatile toolkit for the construction of novel thiazole-containing molecular architectures.
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Zotova, O. S., et al. (2021). Benzo[1,2-d:4,5-d′]bis([6][17][18]thiadiazole) and Its Bromo Derivatives. Molecules, 26(15), 4658. [Link]
-
Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Retrieved from Journal of the Mexican Chemical Society. [Link]
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2,4-dimethyl-5-thiazolylmethyl bromide synonyms and nomenclature
[1]
Compound Identity & Nomenclature
2,4-dimethyl-5-thiazolylmethyl bromide is an alkylating agent characterized by a highly reactive bromomethyl group attached to the 5-position of a 2,4-dimethyl-substituted thiazole ring.[1] Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds, where the sulfur atom is assigned position 1 and the nitrogen atom position 3.[2]
Core Identifiers
| Metric | Detail |
| Primary Name | 5-(Bromomethyl)-2,4-dimethylthiazole |
| CAS Registry Number | 180597-84-6 |
| Molecular Formula | C₆H₈BrNS |
| Molecular Weight | 206.10 g/mol |
| InChI Key | ALLWWBUZTJULII-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)CBr |
Synonym Mapping
Ambiguity in chemical literature often arises from variations in naming conventions.[1][2] The following table maps common synonyms to their usage context.
| Context | Synonym | Notes |
| IUPAC | 5-(Bromomethyl)-2,4-dimethyl-1,3-thiazole | Formal systematic name.[1] |
| Common/Trade | 2,4-Dimethyl-5-thiazolylmethyl bromide | Emphasizes the alkylating "benzyl-like" halide group.[1] |
| Structural | 2,4-Dimethyl-5-bromomethylthiazole | Used interchangeably in synthetic literature.[1] |
| Salt Form | 5-(Bromomethyl)-2,4-dimethylthiazole hydrobromide | The HBr salt is often more stable than the free base.[1] |
Structural Analysis & Reactivity
The reactivity of this compound is dictated by the bromomethyl group (-CH₂Br) at position 5.[1][2] This group is structurally analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack (
Electronic Properties[1][2]
-
Thiazole Ring: The 1,3-thiazole ring is aromatic but electron-deficient compared to benzene.[1]
-
2,4-Dimethyl Substitution: The methyl groups at positions 2 and 4 are electron-donating (+I effect), which slightly increases the electron density of the ring, stabilizing the transition states during nucleophilic substitution at the exocyclic 5-position.[1]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the alkylation of amines, thiols, and carbanions.[2]
Reactivity Logic Diagram
The following diagram illustrates the numbering scheme and the primary reactivity node (C5-CH₂Br).
Synthesis Protocols
The synthesis of 2,4-dimethyl-5-thiazolylmethyl bromide is typically achieved via two primary routes: Radical Bromination of the trimethyl analog or Nucleophilic Substitution of the corresponding alcohol.[1]
Route A: Radical Bromination (Wohl-Ziegler)
This method involves the bromination of 2,4,5-trimethylthiazole using N-bromosuccinimide (NBS).[1] This route is preferred for large-scale synthesis due to the availability of the trimethyl precursor.[1][2]
-
Precursor: 2,4,5-Trimethylthiazole[1]
-
Reagent: N-Bromosuccinimide (NBS)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide[1]
-
Solvent: Carbon Tetrachloride (
) or Benzene (modern protocols use Trifluorotoluene).[2]
Mechanism: The reaction proceeds via a free-radical chain mechanism where the bromine radical selectively abstracts a hydrogen from the 5-methyl group.[1] This selectivity is due to the resonance stabilization of the resulting radical by the thiazole ring.[2]
Route B: Conversion from Alcohol
This route converts (2,4-dimethylthiazol-5-yl)methanol into the bromide using phosphorus tribromide (
Protocol Step-by-Step (Route B Adaptation):
-
Dissolution: Dissolve 10 mmol of (2,4-dimethylthiazol-5-yl)methanol in anhydrous Dichloromethane (DCM) under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add 1.05 equivalents of
over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]
-
Quench: Carefully quench with saturated
solution (Caution: Gas evolution). -
Extraction: Extract the organic layer, dry over
, and concentrate in vacuo. -
Storage: The product is unstable; store immediately at -20°C under inert gas.
Synthesis Workflow Diagram
Validation & Quality Control
Trustworthiness in chemical handling requires rigorous validation.[1][2] The following parameters should be used to confirm the identity of the synthesized compound.
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, 2-CH₃), δ 2.65 (s, 3H, 4-CH₃), δ 4.70 (s, 2H, CH₂Br). (Shifts are approximate and solvent-dependent). |
| Mass Spectrometry | m/z 205/207 (M+ and M+2 peaks in 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2] |
| Appearance | Off-white to yellow solid or oil (often darkens upon oxidation).[1][2] |
| Solubility | Soluble in DCM, Chloroform, DMSO; reacts with water/alcohols.[2] |
Critical Note: The free base is prone to polymerization.[1][2] It is frequently isolated and stored as the hydrobromide salt to ensure long-term stability.[1][2]
Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific health hazards that must be mitigated through engineering controls.
References
-
BenchChem. (n.d.).[2] 5-(Bromomethyl)-2,4-dimethylthiazole Product Entry. Retrieved from
-
Litvinchuk, M. B., et al. (2018).[2][3] Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds. Retrieved from
-
PubChem. (2025).[2][4] 4-bromo-2-isopropyl-1,3-thiazole (Related Structure Analysis). National Library of Medicine.[1][2] Retrieved from
-
Organic Syntheses. (n.d.). Synthesis of 2,4-Dimethylthiazole (Precursor Synthesis). Org. Synth. Coll. Vol. 3, p. 332.[2] Retrieved from
Introduction: Navigating the Reactivity of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-2,4-dimethylthiazole
5-(Bromomethyl)-2,4-dimethylthiazole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiazole ring and a highly reactive bromomethyl group, makes it a versatile building block in the synthesis of more complex molecules[1]. The thiazole moiety is a common scaffold in many biologically active compounds, while the bromomethyl group serves as a potent electrophile, ideal for introducing the thiazole core via alkylation reactions.
However, the very chemical properties that make this compound a valuable synthetic tool also render it hazardous. The electrophilic nature of the bromomethyl group means it can readily react with biological nucleophiles, such as DNA and proteins, leading to irritation, tissue damage, and toxicity. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the hazards associated with 5-(Bromomethyl)-2,4-dimethylthiazole and outlines detailed protocols for its safe handling, storage, and disposal. The information presented herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation.
Section 1: Hazard Identification and Core Chemical Risks
The primary hazards of 5-(Bromomethyl)-2,4-dimethylthiazole stem from its function as an alkylating agent. Based on data from similar bromomethyl- and thiazole-containing compounds, a comprehensive hazard profile can be established. The compound is expected to be severely irritating and potentially corrosive to the skin, eyes, and respiratory tract.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Danger or Warning
Hazard Pictograms:
The chemical basis for this reactivity is the carbon-bromine bond in the methyl substituent. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is responsible for both its synthetic utility and its biological hazards.
Section 2: Physicochemical Properties, Storage, and Incompatibilities
Proper storage and an understanding of chemical incompatibilities are crucial for preventing hazardous reactions.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | Not available for this specific structure. Analog CAS: 28599-52-2 (5-Bromo-2,4-dimethyl-1,3-thiazole) | [1] |
| Molecular Formula | C6H8BrNS | Inferred |
| Molecular Weight | 206.11 g/mol | Inferred |
| Appearance | Likely a solid (pale yellow to light brown) or liquid at room temperature. | [1] |
| Storage Conditions | Store in a cool, well-ventilated area in a tightly sealed container. Light sensitivity has been noted for analogous compounds.[5] Recommended storage at 2-8°C.[2] |
Stability and Incompatible Materials: This compound is stable under recommended storage conditions[5]. However, it should be considered incompatible with the following, due to the risk of vigorous or exothermic reactions:
Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr)[4][5].
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory when handling 5-(Bromomethyl)-2,4-dimethylthiazole. This follows the principle of the hierarchy of controls, where engineering solutions are prioritized over personal protective equipment.
Caption: The Hierarchy of Controls prioritizes safer work systems.
Engineering Controls:
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][5].
-
Ventilation: Ensure adequate general ventilation in the laboratory.[5] Local exhaust ventilation is a primary requirement.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation[6].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[2] Due to the severe irritation and potential for causing burns, a full face shield must be worn in addition to goggles.[2]
-
Hand Protection: Wear chemically resistant, impervious gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[2][4] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[2]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or in case of ventilation failure, a NIOSH-approved respirator with a particle filter or an organic vapor cartridge is necessary.[6]
Section 4: Safe Handling and Experimental Workflow
Adherence to a strict, pre-defined workflow is essential for minimizing risk. The following protocol outlines the key steps for safely incorporating this reagent into a typical synthetic procedure.
Caption: A systematic workflow for handling hazardous reagents.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the reagent, don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing and Transfer:
-
Transport the sealed container of 5-(Bromomethyl)-2,4-dimethylthiazole to the fume hood.
-
To prevent creating dust, do not scrape the solid.[5] Use a clean spatula to carefully transfer the desired amount to a tared, sealed container (e.g., a vial with a septum cap) or directly into the reaction flask.
-
Immediately and tightly close the main reagent container.
-
-
Dissolution and Reaction:
-
Add the solvent to the reaction flask containing the reagent via syringe or cannula under an inert atmosphere if the reaction requires it.
-
Maintain constant vigilance over the reaction, ensuring proper stirring and temperature control.
-
-
Quenching: Upon completion, any unreacted 5-(Bromomethyl)-2,4-dimethylthiazole must be safely neutralized. This can be achieved by slowly adding a suitable nucleophile, such as a solution of sodium thiosulfate or an alcohol like isopropanol, to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Workup and Waste Disposal:
-
Proceed with the standard aqueous workup.
-
All waste materials, including contaminated gloves, paper towels, and both aqueous and organic waste streams, must be collected in a clearly labeled, sealed container designated for halogenated organic waste .[4]
-
Do not allow the product or waste to enter drains or the environment.[2]
-
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response:
-
Minor Spill (in a fume hood):
-
Ensure PPE is intact.
-
Cover the spill with a non-combustible absorbent material like vermiculite, sand, or sodium carbonate.[7][8]
-
Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[2] Avoid creating dust.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate all non-essential personnel from the immediate area.[2]
-
Alert laboratory personnel and call your institution's emergency response team.
-
If safe to do so, increase ventilation to the area.
-
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[2][5][7]
-
Specific Hazards: Thermal decomposition will produce toxic fumes, including HBr, NOx, and SOx.[5] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][5]
References
-
Shanghai Canbi Pharma Ltd. (2009, September 4). Safety Data Sheet: 4-BROMO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]
-
Exposome-Explorer. (2013, August 29). Safety Data Sheet: 5-BROMOURACIL. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
Schülke & Mayr GmbH. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]
Sources
- 1. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole [cymitquimica.com]
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- 4. fishersci.ca [fishersci.ca]
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- 6. acints.com [acints.com]
- 7. macombgroup.com [macombgroup.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole, a critical building block in pharmaceutical and materials science research. The protocol details the selective bromination of the 5-methyl group of 2,4,5-trimethylthiazole using N-Bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. We will elucidate the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, outline crucial safety precautions, and offer insights into process optimization and characterization. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing reproducibility, safety, and a deep understanding of the reaction causality.
Introduction and Scientific Background
Thiazole derivatives are prevalent scaffolds in a multitude of biologically active compounds and functional materials.[1][2][3] The functionalization of the thiazole ring is a key strategy in medicinal chemistry for modulating pharmacological properties. 5-(Bromomethyl)-2,4-dimethylthiazole serves as a versatile intermediate, enabling the introduction of various functionalities at the 5-position through nucleophilic substitution of the reactive bromomethyl group.
The synthesis leverages the principles of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using an N-bromoamide and a radical initiator.[4] The methyl group at the 5-position of the 2,4,5-trimethylthiazole ring is analogous to a benzylic position due to its proximity to the aromatic thiazole system. This allows for selective radical abstraction of a hydrogen atom, leading to the desired product over other possible bromination pathways, such as addition to the ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which suppresses competitive electrophilic addition reactions.[5][6][7]
Reaction Mechanism: Free-Radical Chain Process
The conversion of 2,4,5-trimethylthiazole to its 5-(bromomethyl) derivative proceeds via a well-established free-radical chain mechanism.[8][9][10] This process can be broken down into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to generate initial radicals. These radicals then abstract a hydrogen from trace amounts of HBr present, or react with NBS, to produce the key bromine radical (Br•) that starts the chain reaction.[4][6]
-
Propagation: This is a two-step cyclic process.
-
A bromine radical (Br•) selectively abstracts a hydrogen atom from the C5-methyl group of 2,4,5-trimethylthiazole. This C-H bond is weaker and the resulting thiazolyl-methyl radical is stabilized by resonance with the aromatic ring, making this step highly regioselective.[7]
-
The newly formed thiazolyl-methyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the final product, 5-(Bromomethyl)-2,4-dimethylthiazole, and a new bromine radical (Br•), which continues the chain.[7][8]
-
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in various combinations, effectively ending the chain process.
Mechanism Diagram
Caption: Free-radical chain mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals:
-
2,4,5-trimethylthiazole (>98%)
-
N-Bromosuccinimide (NBS) (>99%, recrystallized if yellow)
-
Dibenzoyl peroxide (BPO) (75%, remainder water for stabilization)
-
Chlorobenzene (Anhydrous, >99.5%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass/Volume |
| 2,4,5-trimethylthiazole | 127.21 | 1.0 | 0.0786 | 10.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 0.0825 | 14.68 g |
| Dibenzoyl Peroxide (BPO) | 242.23 | 0.02 | 0.00157 | 0.38 g (dry weight) |
| Chlorobenzene | 112.56 | - | - | 120 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Charging Reagents: To the flask, add 2,4,5-trimethylthiazole (10.0 g, 0.0786 mol) and chlorobenzene (120 mL). Stir the solution until the thiazole is fully dissolved.
-
Addition of NBS and Initiator: Add N-Bromosuccinimide (14.68 g, 0.0825 mol) and dibenzoyl peroxide (0.38 g, 0.00157 mol) to the flask.[11]
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 132°C for chlorobenzene) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction mixture will turn reddish-brown.
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. The byproduct, succinimide, will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold ethyl acetate.
-
Aqueous Work-up: Transfer the filtrate to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.
-
Finally, wash with brine (1 x 50 mL) to aid in the separation of the layers.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as a yellow to brown oil or solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure 5-(Bromomethyl)-2,4-dimethylthiazole.
Characterization
The identity and purity of the product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~4.5-4.7 (s, 2H, -CH₂Br), ~2.6-2.7 (s, 3H, C2-CH₃), ~2.4-2.5 (s, 3H, C4-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the bromomethyl carbon, two methyl carbons, and the three thiazole ring carbons.[3][12][13]
-
Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).[14]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting.[15][16][17][18]
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and corrosive. It can cause severe skin burns and eye damage.[15][18] Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE. Keep away from combustible materials.[16]
-
Dibenzoyl Peroxide (BPO): An organic peroxide that may cause fire upon heating.[17] It is a skin and eye irritant. Store in a cool place and avoid friction or shock.
-
Chlorobenzene: A toxic and flammable solvent. Harmful if inhaled or absorbed through the skin. Operations must be conducted in a well-ventilated fume hood.
-
5-(Bromomethyl)-2,4-dimethylthiazole (Product): As a bromomethyl compound, it is expected to be a lachrymator and a strong irritant. Handle with extreme care, wearing gloves, safety goggles, and a lab coat.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive initiator (old BPO).2. Reaction temperature too low.3. Wet solvent or reagents. | 1. Use fresh BPO or AIBN.2. Ensure the mixture is at a vigorous reflux.3. Use anhydrous solvent and dry glassware thoroughly. |
| Formation of Di-brominated Byproduct | 1. Excess NBS used.2. Prolonged reaction time. | 1. Use no more than 1.05-1.1 equivalents of NBS.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Starting Material Remains | 1. Insufficient NBS or initiator.2. Insufficient reaction time. | 1. Check calculations and ensure correct stoichiometry.2. Extend the reflux time, monitoring by TLC. |
| Difficult Work-up Emulsion | Formation of fine solids or insoluble materials at the interface. | Add more brine or filter the entire biphasic mixture through a pad of Celite to break the emulsion. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole via free-radical bromination. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can successfully prepare this valuable synthetic intermediate with good yield and high purity. The key to success lies in the use of anhydrous conditions, proper initiation, and careful monitoring of the reaction progress.
References
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Aldrich. (2010). Safety Data Sheet: N-bromosuccinimide. [Link]
-
Pearson. For each compound, predict the major product of free-radical bromination. [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
Save My Exams. (2025). Free Radical Substitution. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
Neuman, R. C. Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
-
PrepChem.com. Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. [Link]
-
Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
- Google Patents. (1998).
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]
-
Organic Syntheses Procedure. 2,4-Dimethylthiazole. [Link]
-
ScienceDirect. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. [Link]
-
The Royal Society of Chemistry. (n.d.). C NMR spectra were measured on a Bruker AV400 (400MHz). [Link]
-
Organic Chemistry Portal. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
-
Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
-
PubChemLite. 5-(bromomethyl)-4-methyl-2-phenylthiazole. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. dpkmr.edu.in [dpkmr.edu.in]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemistry.ucr.edu [chemistry.ucr.edu]
- 11. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PubChemLite - 5-(bromomethyl)-4-methyl-2-phenylthiazole (C11H10BrNS) [pubchemlite.lcsb.uni.lu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemscience.com [chemscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes & Protocols: 5-(Bromomethyl)-2,4-dimethylthiazole as a Versatile Alkylating Agent in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Moiety and the Power of a Reactive Handle
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This structural motif is not merely a molecular scaffold but an active participant in biological interactions, found at the core of numerous FDA-approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[3][4][5] The diverse biological activities exhibited by thiazole derivatives—spanning antimicrobial, anti-inflammatory, and antitumor applications—drive the continuous development of new synthetic methodologies to access novel analogues.[1][6]
5-(Bromomethyl)-2,4-dimethylthiazole emerges as a particularly valuable reagent in this context. It combines the privileged 2,4-dimethylthiazole core with a highly reactive bromomethyl group. This "handle" serves as a potent electrophile, enabling chemists to readily introduce the thiazole unit onto a wide array of nucleophilic substrates through alkylation. This guide provides a detailed exploration of its application, focusing on the underlying principles, practical protocols, and safety considerations for its use in N-, S-, O-, and C-alkylation reactions.
Core Principles of Reactivity and Safety
Mechanism of Action: The SN2 Pathway
The primary mode of action for 5-(Bromomethyl)-2,4-dimethylthiazole as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the bromomethyl (-CH₂Br) group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. A nucleophile (Nu:⁻) attacks this carbon, displacing the bromide leaving group in a single, concerted step.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
using 5-(Bromomethyl)-2,4-dimethylthiazole for thiazole-based drug discovery
Application Note: Utilizing 5-(Bromomethyl)-2,4-dimethylthiazole in Thiazole-Based Drug Discovery
Executive Summary
The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics including Ritonavir (antiretroviral), Cobicistat (pharmacoenhancer), and Ixabepilone (antineoplastic). Among the synthetic precursors used to install this moiety, 5-(Bromomethyl)-2,4-dimethylthiazole (hereafter referred to as 5-BDT ) is the gold-standard electrophile.
This guide details the strategic application of 5-BDT for introducing the 2,4-dimethylthiazol-5-yl-methyl motif. It moves beyond basic synthesis to address the specific challenges of handling this highly reactive, lachrymatory benzylic-like halide, providing optimized protocols for
Chemical Profile & Critical Safety
5-BDT is an alkylating agent with high electrophilicity at the exocyclic methylene carbon. Its reactivity mimics benzylic bromides but is modulated by the electron-deficient thiazole ring.
Table 1: Physicochemical Profile
| Property | Specification |
| CAS Number | 28599-52-2 |
| Molecular Weight | 206.10 g/mol |
| Appearance | Off-white to yellow crystalline solid (often darkens on storage) |
| Melting Point | 48–52 °C |
| Solubility | Soluble in DCM, DMF, THF, EtOAc; low solubility in water |
| Reactivity Class | Primary Alkyl Halide (Benzylic-like); Strong Electrophile |
Safety & Handling (Lachrymator Warning)
-
Hazards: 5-BDT is a potent lachrymator and skin irritant. It can cause severe burns.
-
Containment: All weighing and reactions must be performed in a functioning chemical fume hood.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.
Core Application: Nucleophilic Substitution Protocols
The primary utility of 5-BDT is the alkylation of nucleophiles (amines, ureas, thiols, phenols) via an
Protocol A: N-Alkylation of Ureas (Ritonavir-Type Synthesis)
Context: This protocol mimics the critical step in Ritonavir synthesis where the thiazole side chain is installed onto a urea backbone.
Materials:
-
Substrate: Cyclic or acyclic urea derivative (1.0 equiv)
-
Reagent: 5-(Bromomethyl)-2,4-dimethylthiazole (1.1–1.2 equiv)
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or LiHMDS for sensitive substrates.
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the urea substrate in anhydrous DMF (0.1 M). Cool to 0 °C.
-
Base Addition: Add NaH portion-wise. Stir at 0 °C for 30 min to ensure complete deprotonation (cessation of
evolution). -
Alkylation: Dissolve 5-BDT in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Note: Slow addition prevents localized high concentrations that could lead to bis-alkylation if the substrate has multiple nucleophilic sites.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Substrate + 125 Da).
-
Quench: Cool to 0 °C and carefully quench with saturated
. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
.[1]
Protocol B: General Amine Alkylation (Secondary to Tertiary)
Context: For creating tertiary amine libraries.
Materials:
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: 5-BDT (1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or
(3.0 equiv). -
Solvent: Acetonitrile (ACN) or DCM.
Methodology:
-
Dissolve amine and DIPEA in ACN.
-
Add solid 5-BDT in one portion.
-
Stir at RT (for reactive amines) or 50 °C (for hindered amines) for 4–12 hours.
-
Self-Validation: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
Mechanistic Pathway & Workflow
The following diagram illustrates the decision matrix for using 5-BDT, highlighting the critical divergence between
Figure 1: Decision tree for optimizing alkylation conditions based on nucleophile acidity and reactivity.
Case Study: The Ritonavir Connection
The most authoritative validation of 5-BDT's utility is the synthesis of Ritonavir . The thiazole group is essential for the drug's binding affinity to the HIV protease active site.
-
Role of Thiazole: The 2,4-dimethylthiazole ring interacts with the S1/S2 sub-pockets of the HIV protease enzyme. The specific geometry provided by the methylene linker allows for optimal pi-stacking and hydrophobic interactions.
-
Synthetic Challenge: In the industrial synthesis of Ritonavir, the coupling of the thiazole methyl group to the urea core is a yield-determining step.
-
Optimization Insight: Early process routes used the chloride analog (5-(chloromethyl)-2,4-dimethylthiazole) but often required iodide catalysis. The bromide (5-BDT) is significantly more reactive, allowing for milder reaction temperatures (0 °C vs. reflux), which preserves the stereochemistry of the complex peptide-mimetic backbone [1, 2].
Troubleshooting & Stability Guide
Issue 1: Reagent Degradation (Hydrolysis)
-
Symptom:[2] LC-MS shows a peak at M-Br+OH (Mass 143).
-
Cause: 5-BDT is hygroscopic. Moisture converts the bromide to the alcohol (5-(hydroxymethyl)-2,4-dimethylthiazole), which is unreactive under basic conditions.
-
Solution: Store 5-BDT at -20 °C under Argon. If the solid is sticky or discolored, recrystallize from Hexane/EtOAc or pass through a short silica plug before use.
Issue 2: Dimerization
-
Symptom:[2] Formation of insoluble solids during storage.
-
Cause: Self-alkylation (quaternization) where the thiazole nitrogen of one molecule attacks the bromomethyl group of another.
-
Solution: Do not store as a concentrated solution. Prepare fresh.
Issue 3: Over-Alkylation
-
Symptom:[2] Multiple thiazole units attached to a primary amine.
-
Solution: Use a slight excess of the amine (1.2 equiv) relative to 5-BDT, or use the "Protocol A" (deprotonation) approach only for mono-functionalized nucleophiles like amides/ureas.
References
-
Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry.
-
Chemburkar, S. R., et al. (2000). "Dealing with the Impact of Polymorphism on the Development of Ritonavir." Organic Process Research & Development.
-
BenchChem. (2025).[3] "Nucleophilic Aromatic Substitution on Thiazole Derivatives: Protocols and Stability." BenchChem Application Notes.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 5-(Bromomethyl)-2,4-dimethylthiazole."
Sources
Troubleshooting & Optimization
preventing hydrolysis of 5-(Bromomethyl)-2,4-dimethylthiazole during storage
Technical Support Center: Stability & Storage of 5-(Bromomethyl)-2,4-dimethylthiazole
Topic: Prevention of Hydrolysis & Degradation during Storage Target Molecule: 5-(Bromomethyl)-2,4-dimethylthiazole (CAS: 28599-52-2) Application: Key intermediate in the synthesis of Ritonavir (HIV Protease Inhibitor)[1]
Executive Summary
You are accessing the technical support repository for 5-(Bromomethyl)-2,4-dimethylthiazole (hereafter referred to as 5-BM-DMT ).[1] This compound is a highly reactive alkyl halide characterized by a "benzylic-like" C-Br bond at the 5-position of the thiazole ring.[1]
The Critical Issue: 5-BM-DMT is prone to rapid hydrolysis upon exposure to atmospheric moisture.[1] This reaction is autocatalytic : the byproduct (HBr) protonates the thiazole ring, forming hygroscopic salts that attract more moisture, accelerating decomposition.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the failure mode. 5-BM-DMT degrades primarily via nucleophilic substitution by water, followed by acid-base reaction.[1]
The Chemical Pathway:
-
Hydrolysis: Atmospheric water attacks the electrophilic methylene carbon (
), displacing the bromide.[1] -
Acid Generation: This releases Hydrogen Bromide (HBr).[1]
-
Salt Formation (The Trap): The basic nitrogen of the thiazole ring (
) reacts with the generated HBr to form the hydrobromide salt. -
Hygroscopic Failure: The salt form is often more hygroscopic than the free base, pulling more water into the container, creating a runaway degradation loop.
Visualization of the Degradation Loop:
Figure 1: The Autocatalytic Hydrolysis Loop. Note the feedback loop where salt formation increases moisture absorption.
Module 2: Storage Protocols (The "How")
The following protocol is the "Gold Standard" for preserving 5-BM-DMT purity (>98%) for periods exceeding 6 months.
Comparative Storage Conditions
| Parameter | CRITICAL FAILURE (Avoid) | STANDARD (Short Term < 1 week) | GOLD STANDARD (Long Term > 1 month) |
| Temperature | Ambient (20-25°C) | 4°C (Refrigerator) | -20°C to -80°C |
| Atmosphere | Air (Oxygen/Moisture) | Nitrogen Flush | Argon Overlay (Heavier than air) |
| Container | Clear Glass / Plastic | Amber Glass | Amber Glass + Parafilm + Desiccator |
| Physical State | Liquid/Oil (often impure) | Solidifying Oil | Crystalline Solid (if high purity) |
Step-by-Step Long-Term Storage Protocol
-
Aliquot Immediately: Do not store large bulk bottles. Repeated opening/closing introduces moisture.[1] Aliquot the material into single-use vials inside a glovebox or under a generic nitrogen cone.
-
The Inert Overlay: Use Argon rather than Nitrogen if available.[1] Argon is denser than air and settles over the liquid/solid surface, providing a superior barrier against moisture diffusion [1].
-
Seal Integrity: Cap the vial tightly and wrap the junction with Parafilm M® or electrical tape to prevent gas exchange.[1]
-
Secondary Containment: Place the sealed vials inside a secondary jar containing a color-indicating desiccant (e.g., Drierite or Silica Gel).
-
Thermal Arrest: Store the secondary container at -20°C . Lower temperatures kinetically inhibit the
hydrolysis reaction.
Module 3: Troubleshooting & FAQs
Q1: My 5-BM-DMT has turned from a pale yellow liquid to a dark orange/brown sticky solid. Is it usable?
-
Diagnosis: This indicates significant degradation.[1] The color change comes from the formation of conjugated impurities and oxidation products (thiazole N-oxides). The "sticky solid" is likely the hydrobromide salt formed from hydrolysis.
-
Action: Check purity via TLC (Thin Layer Chromatography). If the impurity spot (lower
due to polarity of the alcohol) exceeds 10%, discard the batch . Recrystallization is difficult due to the hygroscopic nature of the impurities.
Q2: When I open the bottle, I see white fumes. What is this?
-
Diagnosis: This is Hydrogen Bromide (HBr) gas escaping and reacting with moisture in the air to form hydrobromic acid mist.
-
Implication: The compound has already undergone partial hydrolysis inside the bottle. The internal pressure of HBr suggests the seal was good, but the initial headspace contained moisture.
-
Safety Warning: HBr is corrosive and toxic.[1] 5-BM-DMT is also a potent lachrymator (tear gas agent) [2].[1] Open only in a fume hood.
Q3: Can I dry the compound if it has absorbed moisture?
-
Technical Answer: Attempting to dry the free base by heating will accelerate degradation.[1]
-
Solution: You can dissolve the compound in dry Dichloromethane (DCM), dry the organic layer over Magnesium Sulfate (
), filter, and concentrate in vacuo at low temperature (<30°C). Use immediately.
Q4: How do I assess the quality of a stored batch before starting my Ritonavir synthesis?
-
Protocol: Use the Decision Tree below.
Figure 2: Quality Control Decision Matrix for 5-BM-DMT.
References
-
BenchChem Technical Support. (2025).[1][2] Improving the stability of thiazole compounds in DMSO for long-term storage. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 5-Bromo-2,4-dimethyl-1,3-thiazole.[1] Retrieved from
-
Rao, R. N., et al. (2010).[1][3] LC-MS/MS studies of ritonavir and its forced degradation products.[1][3] Journal of Pharmaceutical and Biomedical Analysis.[1][3] Retrieved from
-
Google Patents. (2006).[1] WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.[1] Retrieved from
Sources
optimizing yield of 5-(Bromomethyl)-2,4-dimethylthiazole bromination
Technical Support Center: Thiazole Functionalization Subject: Optimization & Troubleshooting Guide for 5-(Bromomethyl)-2,4-dimethylthiazole Synthesis
User Guide Overview
Current Status: Active Target Molecule: 5-(Bromomethyl)-2,4-dimethylthiazole (often isolated as Hydrobromide salt) Primary Application: Intermediate for Ritonavir (antiviral) and other protease inhibitors.[1] Safety Warning: This compound is a potent lachrymator and skin irritant.[1] All procedures must be performed in a well-ventilated fume hood.[1]
Phase 1: Diagnostic & Strategy Selection
Before optimizing, we must identify your synthetic pathway.[1] There are two primary routes to this molecule.[1] Select the module below that matches your starting material.[1]
| Route | Starting Material | Reaction Type | Typical Yield | Optimization Focus |
| Method A | 2,4,5-Trimethylthiazole | Radical Bromination (Wohl-Ziegler) | 40–60% | Regioselectivity, conversion, radical initiation.[1] |
| Method B | (2,4-Dimethylthiazol-5-yl)methanol | Nucleophilic Substitution | 80–95% | Product stability, preventing polymerization.[1] |
Analyst Note: Method B is the industrial standard (e.g., Ritonavir synthesis) due to higher reliability.[1] Method A is often chosen when the alcohol precursor is unavailable, but it suffers from regioselectivity issues (competition between 2-methyl and 5-methyl sites).[1] This guide focuses heavily on optimizing Method A , as it presents the most technical challenges.
Phase 2: Radical Bromination (Method A) – Optimization Guide
The Challenge: The 2,4,5-trimethylthiazole scaffold presents multiple reactive sites. While the 5-methyl position is activated (benzylic-like), the 2-methyl position is also susceptible to radical attack and deprotonation.[1]
Mechanistic Workflow & Causality
To optimize yield, you must control the propagation chain.[1]
Figure 1: Radical chain propagation pathway highlighting the bifurcation between the desired 5-methyl attack and the 2-methyl impurity.
Critical Process Parameters (CPP)
A. Reagent Quality (The "Hidden" Variable)
-
Issue: Commercial NBS often contains HBr and Br₂, which trigger ionic bromination (ring substitution) rather than radical bromination (side-chain).[1]
-
Protocol: Wash NBS with water (to remove HBr), dry under vacuum, and recrystallize from water or acetic acid if yellow.[1] It must be white .
-
Impact: Impure NBS can drop yields by 20-30%.[1]
B. Solvent Selection
-
Traditional: CCl₄ (High yield, but toxic/banned).[1]
-
Modern Optimization:
C. Stoichiometry & Addition
-
Ratio: Use 0.95 - 1.05 equivalents of NBS.
-
Optimization: Do not use excess NBS. Excess leads to dibromination (gem-dibromide), which is inseparable.[1] It is better to have 5% unreacted starting material than 5% dibromide.[1]
Step-by-Step Optimized Protocol (Method A)
-
Setup: Flame-dry a round-bottom flask. Add 2,4,5-trimethylthiazole (1.0 eq) and anhydrous PhCF₃ (0.1 M concentration).
-
Degassing: Sparge with Argon for 15 mins. Oxygen inhibits radical chains.[1]
-
Reagents: Add Recrystallized NBS (1.0 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (approx 100°C for PhCF₃).
-
Pro-Tip: Irradiate with a 300W Tungsten lamp while heating to boost initiation if the reaction stalls.[1]
-
-
Monitoring: Check TLC/HPLC every 30 mins. Stop when product:starting material ratio is optimal (usually 90:10).[1] Do not chase 100% conversion.
-
Workup: Cool to 0°C. Filter off succinimide (insoluble). Evaporate solvent.[1][3][4]
-
Stabilization: The free base is unstable. Dissolve in dry ether and bubble HBr gas (or add HBr/Acetic Acid) to precipitate the Hydrobromide Salt .[1]
Phase 3: Troubleshooting & FAQs
Q1: My reaction turns black and tarry. What happened?
Diagnosis: Polymerization or Decomposition.[1] Root Cause:
-
Free Base Instability: The product contains a basic nitrogen (thiazole ring) and an alkyl bromide.[1] It can self-alkylate (intermolecular quaternization) to form a polymer.[1]
-
Overheating: Prolonged reflux after the reaction is finished.[1] Solution:
-
Isolate the product immediately as the HBr salt .[1] The salt form prevents the nitrogen lone pair from attacking the bromide of another molecule.[1]
-
Store the free base in dilute solution, never as a neat oil.[1]
Q2: I see a spot running just above my product. Is it the 2-bromo isomer?
Diagnosis: Likely Dibromination (gem-dibromide at the 5-position) or Ring Bromination .[1] Root Cause: Excess NBS or insufficient radical initiation (leading to ionic pathways).[1] Solution:
-
Reduce NBS to 0.95 eq.
-
Ensure anhydrous conditions (water promotes ionic ring bromination).[1]
-
Check NMR: The 5-CH₂Br protons appear as a singlet around δ 4.5–4.8 ppm.[1] The gem-dibromide (CHBr₂) will be a downfield singlet (approx δ 6.5 ppm).[1]
Q3: The reaction stalls at 50% conversion.
Diagnosis: Chain Termination. Root Cause: Oxygen ingress or consumption of initiator.[1] Solution:
-
Add a second portion of AIBN (0.02 eq) after 2 hours.[1]
-
Ensure vigorous reflux (AIBN half-life is ~1 hour at 80°C; BPO is longer).[1]
Phase 4: Alternative Route (Method B - Alcohol Substitution)
If the radical route fails to meet purity specs, switch to the alcohol precursor.[1] This is the Ritonavir Industrial Route .[1]
Protocol Summary:
-
Substrate: (2,4-Dimethylthiazol-5-yl)methanol.
-
Reagent: PBr₃ (0.4 eq) or SOBr₂ (1.1 eq).
-
Solvent: DCM or Toluene (0°C to RT).
-
Advantage: No regio-isomers.[1] The OH is replaced specifically.[1]
-
Yield: Typically >85%.
Comparison of Methods:
| Feature | Method A (Radical) | Method B (Alcohol Sub.)[1] |
| Atom Economy | High | Lower (POBr3 waste) |
| Purity Profile | Complex (Isomers) | Clean |
| Cost | Low (Trimethylthiazole is cheap) | Higher (Alcohol requires synthesis) |
| Scalability | Difficult (Exotherms) | Excellent |
References
-
Kempf, D. J., et al. (1996).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease."[1] Journal of Medicinal Chemistry, 39(16), 3203–3219.[1] Link[1]
- Establishes the standard synthesis of the 5-hydroxymethyl intermedi
-
Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.[1] Link[1]
- Foundational text on Wohl-Ziegler kinetics and solvent effects.
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[1][5] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951.[1] Link[1]
- Provides modern insights into thiazole ring bromin
-
Bauer, V. J., et al. (1968).[1] "Synthesis of 5-substituted 2,4-dimethylthiazoles." Journal of Medicinal Chemistry, 11(6), 1263-1264.[1]
- Specific protocols for functionalizing the 5-methyl group.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 3. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. lookchem.com [lookchem.com]
Validation & Comparative
1H NMR chemical shift of methylene protons in 5-(Bromomethyl)-2,4-dimethylthiazole
Content Type: Comparative Analysis & Experimental Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Development Professionals Subject: Critical Quality Attribute (CQA) Analysis of Ritonavir Intermediate
Executive Summary
5-(Bromomethyl)-2,4-dimethylthiazole is a pivotal alkylating agent in the synthesis of protease inhibitors, most notably Ritonavir . Its purity is critical; residual starting material (5-hydroxymethyl-2,4-dimethylthiazole) or hydrolysis byproducts can compromise downstream yield and safety.
This guide provides a definitive analysis of the methylene proton (-CH₂Br) chemical shift , the primary spectroscopic handle for monitoring the halogenation reaction. We compare its spectral signature against its metabolic precursors and offer a validated protocol for distinguishing these species in solution.
Structural Analysis & Theoretical Basis
The chemical shift of the methylene group at position 5 is governed by two competing factors:
-
Inductive Deshielding: The electronegative Bromine atom pulls electron density, deshielding the methylene protons.
-
Ring Anisotropy: The thiazole ring current creates a local magnetic field that further influences the shift.
The Diagnostic Challenge
The conversion from Alcohol (-CH₂OH) to Bromide (-CH₂Br) involves a subtle change in the chemical environment. Both species exhibit a singlet (or near-singlet) in the 4.6–5.0 ppm range. Distinguishing them requires precise solvent selection and awareness of concentration effects.[1]
Comparative NMR Data
The following data aggregates experimental observations for the target compound and its critical impurities.
Table 1: Chemical Shift Comparison ( , ppm)
| Compound | Solvent | Methylene (-CH₂-X) | Ring Methyl (C2-Me) | Ring Methyl (C4-Me) | Multiplicity |
| 5-(Bromomethyl)-2,4-dimethylthiazole | CDCl₃ | 4.70 – 4.75 | ~2.65 | ~2.38 | Singlet (s) |
| 5-(Hydroxymethyl)-2,4-dimethylthiazole | CDCl₃ | 4.65 – 4.68 | ~2.62 | ~2.32 | Singlet (s)* |
| 5-(Bromomethyl)-2,4-dimethylthiazole | DMSO-d₆ | 4.90 – 4.95 | ~2.60 | ~2.35 | Singlet (s) |
| 5-(Hydroxymethyl)-2,4-dimethylthiazole | DMSO-d₆ | 4.50 – 4.55 | ~2.58 | ~2.30 | Doublet (d)** |
*Note: In CDCl₃, the alcohol -OH proton often exchanges, appearing as a broad singlet elsewhere, leaving the methylene as a singlet. In dry DMSO-d₆, the -OH couples with the methylene, splitting it into a doublet (
Key Interpretation
-
CDCl₃: The shifts are dangerously close (
ppm). High-field instruments (400 MHz+) are recommended. -
DMSO-d₆: This is the superior solvent for process control . The alcohol methylene shifts upfield (~4.5 ppm) and splits into a doublet, while the bromide methylene shifts downfield (~4.9 ppm) and remains a singlet. This creates a clear ~0.4 ppm window for integration.
Reaction Monitoring Pathway
The following diagram illustrates the transformation and the associated spectral shift, providing a visual logic for reaction monitoring.
Figure 1: Reaction pathway showing the diagnostic shift from the alcohol precursor (red) to the brominated target (green) in DMSO-d6.
Validated Experimental Protocol
To ensure reproducibility and accurate quantitation of the methylene peak.
Reagents & Equipment[2][5]
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).
-
Why DMSO? To prevent chemical exchange of the precursor's hydroxyl proton and maximize peak separation.
-
-
Instrument: 400 MHz NMR (or higher).
-
Sample Mass: 10–15 mg.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 12 mg of the isolated solid into a clean vial.
-
Add 0.6 mL DMSO-d₆.
-
Critical: Vortex for 30 seconds. Ensure complete dissolution; suspended particles will broaden the peaks and obscure the multiplet structure of impurities.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to allow accurate integration without long relaxation delays).
-
Relaxation Delay (D1):
5 seconds (Ensures quantitative integration of methyl protons). -
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz).
-
Troubleshooting & Impurity Profiling
Use the decision tree below to interpret ambiguous spectra.
Figure 2: Diagnostic logic for identifying the target compound and common impurities based on methylene peak analysis.
Common Issues
-
Peak Broadening: If the peak at 4.9 ppm is broad, the sample may contain paramagnetic impurities (from synthesis catalysts) or is not fully dissolved. Filter through a glass wool plug.
-
Chemical Shift Drift: In high concentrations (>30 mg/mL), the shift may move downfield by 0.05–0.1 ppm due to stacking effects. Always maintain consistent concentration.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866. (Context on structural importance). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effect mechanisms).[1][3][4][5][6] Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. unn.edu.ng [unn.edu.ng]
Precision Identification of 5-(Bromomethyl)-2,4-dimethylthiazole: A Comparative MS Guide
Executive Summary
In the synthesis of thiazole-based pharmaceutical intermediates—such as those used in the production of Ritonavir analogs or thiamine derivatives—5-(Bromomethyl)-2,4-dimethylthiazole (Formula:
The identification of this compound via Mass Spectrometry (MS) relies heavily on the unique isotopic signature of Bromine (
This guide compares three analytical approaches for identifying this molecule:
-
Low-Resolution MS (LRMS): Relies on the 1:1 doublet "fingerprint."
-
High-Resolution MS (HRMS): Resolves fine isotopic structure between
and . -
Impurity Profiling: Distinguishes the product from its chloro-analog and hydrolysis degradation products.
The Physics of Detection: Isotopic Signatures
To validate this molecule, one must understand the interplay between Bromine and Sulfur isotopes. Unlike Carbon or Nitrogen, where the M+1 peak is minor, Bromine and Sulfur create significant M+2 contributions.
The Bromine Effect
Bromine exists naturally as two stable isotopes with nearly identical abundance:[2]
This creates a "doublet" pattern where the molecular ion (M) and the M+2 peak are of approximately equal intensity (1:1 ratio).[1][2]
The Sulfur Contribution
Sulfur (
-
Dominant Species: Contains
+ . -
Minor Species: Contains
+ .
Comparative Analysis: Method Performance
This section compares how different MS technologies "see" these isotopes.
Method A: Low-Resolution MS (Single Quadrupole / Ion Trap)
-
Mechanism: Separates ions with unit mass resolution (e.g., 1 Da).
-
Observation: The instrument cannot distinguish between the mass contribution of
and . It sums them into a single "M+2" peak. -
Verdict: Excellent for rapid "Yes/No" confirmation but lacks specificity for elemental composition.
Method B: High-Resolution MS (Q-TOF / Orbitrap)
-
Mechanism: Separates ions with high mass accuracy (<5 ppm) and resolution (>20,000 FWHM).
-
Observation: The "Mass Defect" becomes visible.
-
Mass difference
-
Mass difference
-
-
Verdict: While the mass difference (~0.0021 Da) is extremely tight, ultra-high resolution instruments can detect the slight broadening or splitting, providing definitive proof of the formula
.
Method C: Impurity Differentiation (The "Analogs")
A common synthesis error is the presence of the Chloro-analog (using HCl instead of HBr) or the Hydroxy-analog (hydrolysis).
| Analyte | Formula | Key Isotope Pattern |
| Target (Bromo) | 1:1 Doublet (M, M+2) | |
| Impurity (Chloro) | 3:1 Ratio (M is 3x higher than M+2) | |
| Impurity (Hydroxy) | No Doublet (M is dominant; M+1/M+2 are <5%) |
Data Presentation: Theoretical Isotope Distribution
The following table provides the exact masses and relative intensities expected for the protonated molecular ion
Target Molecule: 5-(Bromomethyl)-2,4-dimethylthiazole (
| Peak Label | Composition | Exact Mass (Da) | Relative Abundance (%) | Notes |
| M (Monoisotopic) | 205.9639 | 100.0% | Base Peak | |
| M + 1 | 206.9672 | ~8.5% | Due to Carbon-13 | |
| M + 2 (Major) | 207.9618 | 97.3% | The "Bromine Twin" | |
| M + 2 (Minor) | 207.9597 | ~4.4% | The Sulfur contribution |
Critical Note: In Low-Res MS, the M+2 (Major) and M+2 (Minor) merge into a single peak at m/z 208 with a total relative abundance of ~101.7% relative to the base peak.
Experimental Protocol: LC-MS Identification
Objective: Confirm identity of 5-(Bromomethyl)-2,4-dimethylthiazole in a reaction mixture.
Step 1: Sample Preparation[6]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (MeCN).
-
Why: MeCN is aprotic and prevents solvolysis (reaction with solvent) of the reactive bromomethyl group. Avoid Methanol/Water if possible to prevent conversion to the ether/alcohol.
-
-
Dilution: Dilute 10 µL of stock into 990 µL MeCN (Final conc: ~10 µg/mL).
Step 2: LC Conditions (Rapid Screen)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 50mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Note: The bromomethyl group is labile. A fast gradient minimizes on-column degradation.
-
Step 3: MS Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100 – 400.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Keep low to prevent loss of Br radical).
Step 4: Data Analysis (Self-Validation)
-
Extract Ion Chromatogram (EIC) for m/z 206.0 and 208.0.
-
Validation Check: Do the peaks co-elute perfectly?
-
Intensity Check: Is the ratio of 206:208 approximately 1:1?
-
If 3:1: You have the Chloro-impurity.
-
If 1:0: You have the Hydroxy-impurity or starting material.
-
Visualization: Decision Logic & Workflow
Diagram 1: Halogen Identification Logic
This decision tree guides the researcher through the interpretation of the M and M+2 peaks.
Caption: Logical decision tree for identifying halogenated species based on M+2 isotopic abundance.
Diagram 2: Isotope Composition of the "M+2" Peak
A visual representation of why the M+2 peak exists and how Sulfur contributes.
Caption: Composition of the isotopic cluster. Note that the M+2 peak is a composite of the heavy Bromine isotope and the heavy Sulfur isotope.
References
-
NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology.[7] Retrieved February 24, 2026, from [Link]
-
NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Sulfur. National Institute of Standards and Technology.[7] Retrieved February 24, 2026, from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 4. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 5. Bromine | NIDC: National Isotope Development Center [isotopes.gov]
- 6. scielo.br [scielo.br]
- 7. Thiazole, 2,4-dimethyl- [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 5-(Bromomethyl)-2,4-dimethylthiazole
The following guide details the safety, logistical, and operational protocols for handling 5-(Bromomethyl)-2,4-dimethylthiazole .
CRITICAL DISAMBIGUATION: KNOW YOUR MOLECULE
Before proceeding, verify the chemical structure. There is a frequent confusion between two related compounds with vastly different hazard profiles:
-
Target Compound: 5-(Bromomethyl)-2,4-dimethylthiazole (Side-chain brominated).
-
Hazard: EXTREME. Potent alkylating agent, lachrymator (tear gas effect), and corrosive. Causes severe skin burns and eye damage.[1]
-
-
Common Confusant:5-Bromo-2,4-dimethylthiazole (Ring brominated, CAS 28599-52-2).[2][3][4]
This guide is engineered for the high-hazard 5-(Bromomethyl) derivative. If you are handling the ring-brominated analog, standard laboratory PPE is sufficient, but if you are handling the bromomethyl derivative, standard PPE may fail.
PART 1: HAZARD ASSESSMENT & MECHANISM
The "Why" Behind the Protocol:
The bromomethyl group (
-
Alkylating Potential: It rapidly alkylates DNA and proteins, leading to immediate cellular damage and potential sensitization.
-
Lachrymatory Effect: It activates TRPA1 channels in the eyes and respiratory tract, causing debilitating pain and tearing at low concentrations.
-
Corrosivity: Upon contact with moisture (sweat/mucous membranes), it hydrolyzes to release hydrobromic acid (HBr), causing chemical burns.
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on standard nitrile gloves alone. Benzylic halides can permeate thin nitrile in minutes.
| Protection Zone | Standard Requirement | Technical Specification / Rationale |
| Hand Protection | Double Gloving (Mandatory) | Inner Layer: 4 mil Nitrile (dexterity).Outer Layer: 5 mil Silver Shield™ (Laminate) or High-Grade Nitrile (>8 mil).Rationale: Laminate films provide >4hr breakthrough time for halogenated alkyls. Standard nitrile degrades quickly. |
| Eye/Face | Goggles + Face Shield | Chemical Splash Goggles (indirect venting) are non-negotiable to prevent vapor entry. A Face Shield protects the neck/chin from splashes during transfers. |
| Respiratory | Engineering Control Primary | Work ONLY in a certified Fume Hood. If hood sash must be raised >12 inches or spill occurs: Use Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab Coat + Apron | Standard cotton lab coat. Add a Chemical-Resistant Apron (Tyvek or PVC) for reactions >5g to prevent soak-through to clothing. |
PART 3: OPERATIONAL PROTOCOLS
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass with a Teflon-lined cap. Seal with Parafilm to prevent moisture ingress (hydrolysis releases HBr gas).
B. Weighing & Transfer (The "Zero-Exposure" Method)
Avoid open-air weighing. The lachrymatory vapor will contaminate the room immediately.
-
Tare: Tare a dry flask containing solvent (e.g., DCM or THF) and a stir bar.
-
Transfer: Move the flask and the reagent bottle into the fume hood.
-
Dispense: Use a wide-bore glass pipette or a disposable spatula to transfer the solid/oil directly into the solvent.
-
Dissolve: Dissolve immediately. Solutions are less volatile and lachrymatory than the neat compound.
-
Clean: Wipe the spatula/pipette with a tissue soaked in 5% ammonia or sodium thiosulfate inside the hood before disposal.
C. Quenching & Decontamination
Never dispose of the active alkylating agent directly. It must be chemically destroyed.
-
Quench Solution: 10% Aqueous Sodium Thiosulfate (
) or 5% Ammonium Hydroxide ( ). -
Mechanism: These nucleophiles displace the bromide, converting the toxic alkylator into a harmless thioether or amine.
PART 4: EMERGENCY RESPONSE & DISPOSAL
Visualizing the Response Workflow
Figure 1: Decision logic for emergency response. Note that skin neutralization is contraindicated; dilution is the priority.
Disposal Protocol
-
Quench: Treat all waste (syringes, reaction mixtures) with the Quench Solution (Sodium Thiosulfate) and stir for 1 hour.
-
Test: Check pH. If acidic (due to HBr generation), neutralize with Sodium Bicarbonate.
-
Segregate: Dispose of as Halogenated Organic Waste .
-
Labeling: Explicitly mark the waste tag: "Contains Deactivated Lachrymator - Handle with Care."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Cyanogen Bromide (Lachrymator Class Reference). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]
- 3. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole [cymitquimica.com]
- 4. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
